molecular formula C17H20ClNO2 B4928555 (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol

(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol

Cat. No. B4928555
M. Wt: 305.8 g/mol
InChI Key: CHKSXRXEXLKVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol, also known as CPFM, is a chemical compound that has been subject to extensive scientific research due to its potential therapeutic applications. CPFM is a synthetic compound that is classified as a piperidine derivative and has been found to exhibit significant biological activity.

Mechanism of Action

The exact mechanism of action of (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol is not fully understood, but it is thought to act by modulating various signaling pathways in cells. (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. Additionally, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to activate certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the expression of inflammatory mediators, such as COX-2 and inducible nitric oxide synthase (iNOS). Additionally, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and function.

Advantages and Limitations for Lab Experiments

(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits significant biological activity at relatively low concentrations. However, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol also has some limitations. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to exhibit some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol. One area of interest is the development of more efficient synthesis methods for (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol, which could make it more widely available for research and potential therapeutic use. Additionally, further studies are needed to elucidate the exact mechanism of action of (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol and to identify its molecular targets. This could lead to the development of more specific and effective (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol derivatives for use in various therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol in humans.

Synthesis Methods

(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol can be synthesized using a variety of methods, including the reaction of 5-(2-chlorophenyl)-2-furaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions and the use of organometallic reagents.

Scientific Research Applications

(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including cancer, inflammation, and neurological disorders. (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to have anti-inflammatory effects in animal models of inflammation. Additionally, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

[1-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c18-16-6-2-1-5-15(16)17-8-7-14(21-17)11-19-9-3-4-13(10-19)12-20/h1-2,5-8,13,20H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKSXRXEXLKVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.